molecular formula C18H17F2NO B1327298 2,4-Difluoro-2'-pyrrolidinomethyl benzophenone CAS No. 898775-03-6

2,4-Difluoro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1327298
CAS No.: 898775-03-6
M. Wt: 301.3 g/mol
InChI Key: DCJLKQSQWINJMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-2’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a suitable benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic aromatic substitution reactions. Fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be used under controlled conditions to achieve selective fluorination at the desired positions.

    Attachment of the Pyrrolidinomethyl Group: The final step involves the nucleophilic substitution reaction where the pyrrolidinomethyl group is introduced.

Industrial Production Methods

Industrial production methods for 2,4-Difluoro-2’-pyrrolidinomethyl benzophenone would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-2’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Scientific Research Applications

2,4-Difluoro-2’-pyrrolidinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2’-pyrrolid

Properties

IUPAC Name

(2,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJLKQSQWINJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643672
Record name (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-03-6
Record name (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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